molecular formula C8H13NO3 B3357134 Methyl 2-methyl-5-oxopyrrolidine-1-acetate CAS No. 70821-47-5

Methyl 2-methyl-5-oxopyrrolidine-1-acetate

Cat. No.: B3357134
CAS No.: 70821-47-5
M. Wt: 171.19 g/mol
InChI Key: WFZFJWWGEDTHMC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS 70821-47-5) is a pyrrolidinone derivative characterized by a five-membered lactam ring with substituents at positions 1, 2, and 4. The structure includes:

  • A methyl ester group at position 1 (acetate moiety).
  • A methyl substituent at position 2.
  • A keto group at position 5.

This compound is structurally related to nootropic agents like piracetam (a 2-oxo-1-pyrrolidineacetamide derivative) but differs in its ester functionality and substitution pattern. Pyrrolidinones are widely studied for their conformational flexibility, influenced by ring puckering dynamics , and applications in pharmaceuticals, agrochemicals, or as synthetic intermediates .

Properties

IUPAC Name

methyl 2-(2-methyl-5-oxopyrrolidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6-3-4-7(10)9(6)5-8(11)12-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZFJWWGEDTHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991087
Record name Methyl (2-methyl-5-oxopyrrolidin-1-yl)acetate
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Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70821-47-5
Record name Methyl 2-methyl-5-oxo-1-pyrrolidineacetate
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Record name Methyl 2-methyl-5-oxopyrrolidine-1-acetate
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Record name Methyl (2-methyl-5-oxopyrrolidin-1-yl)acetate
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Record name Methyl 2-methyl-5-oxopyrrolidine-1-acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-5-oxopyrrolidine-1-acetate can be synthesized through various methods. One common method involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid. This reaction typically requires an oxidizing agent and is conducted under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxopyrrolidine-1-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce different derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Methyl 2-methyl-5-oxopyrrolidine-1-acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxopyrrolidine-1-acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-methyl-5-oxopyrrolidine-1-acetate with structurally related pyrrolidinone derivatives:

Compound CAS Number Molecular Formula Substituents/Functional Groups Key Properties/Applications
This compound 70821-47-5 C₈H₁₃NO₃ - Methyl ester at C1
- Methyl at C2
- Keto group at C5
Likely intermediate in synthesis; ester group enhances lipophilicity .
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₇H₁₁NO₃ - Carboxylic acid at C3
- Methyl at C1
- Keto group at C5
Higher polarity due to carboxylic acid; potential pharmaceutical intermediate .
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide 936751-11-0 C₁₀H₁₇N₃O₂S - Propyl at C1
- Acetamide with thioxoaminomethyl group at C2
- Keto group at C5
Amide group enables hydrogen bonding; possible bioactivity (e.g., enzyme inhibition) .
(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid 67118-31-4 C₈H₁₃NO₃ - Butanoic acid at C2
- 2-Oxopyrrolidine moiety
Chiral center (racemic mixture); used as a reference standard in pharmaceutical analysis .
Pyrrolidin-2-one (2-Pyrrolidone) 616-45-5 C₄H₇NO - Simple lactam structure Industrial solvent; precursor to polymers (e.g., nylon-4) .

Key Structural and Functional Differences

Substituent Position and Reactivity: this compound’s ester group at C1 distinguishes it from the carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid. Esters are typically more lipophilic and hydrolytically labile than carboxylic acids, influencing their pharmacokinetic profiles .

Ring Puckering and Conformation :

  • Cremer-Pople puckering parameters predict that substituents like methyl groups at C2 (in this compound) or propyl groups at C1 (in the acetamide derivative) may influence ring conformation, altering binding affinity in biological systems.

Applications: 2-Pyrrolidone is a bulk solvent due to its low toxicity and high polarity , whereas this compound’s ester group may make it more suitable as a synthetic intermediate. The racemic (2RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid is used in pharmaceutical quality control, highlighting the importance of stereochemistry in drug development .

Biological Activity

Methyl 2-methyl-5-oxopyrrolidine-1-acetate is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a pyrrolidine derivative that may interact with various biological targets, including enzymes and receptors. Its structure suggests potential applications in pharmacology and medicinal chemistry, where it can serve as an intermediate in synthesizing more complex organic compounds.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. This binding can modulate enzyme or receptor activity, leading to various biological effects. The exact pathways and mechanisms are still under investigation but are crucial for understanding its potential therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, various 5-oxopyrrolidine derivatives were tested against A549 human lung adenocarcinoma cells, showing significant cytotoxic effects. Compounds derived from this scaffold exhibited structure-dependent anticancer activity, with some derivatives reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .

CompoundIC50 (µM)Cell Line
Compound 181.7A549
Compound 210.5A549
Cisplatin2.0A549

2. Antimicrobial Activity

This compound and its derivatives have also demonstrated promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. In vitro studies indicated that certain derivatives could inhibit bacterial growth effectively, showcasing their potential as antimicrobial agents .

DerivativeMinimum Inhibitory Concentration (MIC) (µg/mL)Target Organism
Compound 2150Staphylococcus aureus
Compound 2230Staphylococcus aureus

Study on Anticancer Properties

In a study evaluating the anticancer effects of this compound derivatives, researchers treated A549 cells with various concentrations of the compounds. The results indicated a dose-dependent reduction in cell viability, suggesting that these compounds could be developed further as anticancer agents .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound derivatives against resistant bacterial strains. The study found that certain derivatives not only inhibited bacterial growth but also had a selective action against resistant strains, making them viable candidates for new antibiotic development .

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-methyl-5-oxopyrrolidine-1-acetate?

The compound can be synthesized via alkylation or condensation reactions involving pyrrolidinone derivatives. For example, analogous syntheses of related oxopyrrolidine esters often employ ethyl oxalyl chloride or similar reagents for carboxylation under controlled conditions (e.g., inert atmosphere, low temperatures) . Key steps include protecting reactive functional groups and optimizing reaction time to avoid side products like over-oxidized derivatives. Post-synthesis purification typically involves column chromatography or recrystallization using solvents such as ethyl acetate/hexane mixtures.

Q. How should researchers characterize the purity and identity of this compound?

Analytical methods include:

  • NMR spectroscopy : Confirm the presence of characteristic signals, such as the methyl ester (δ ~3.6–3.8 ppm) and pyrrolidinone carbonyl (δ ~170–175 ppm).
  • Mass spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z 173.1 for the molecular formula C₈H₁₁NO₃) .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 210–220 nm to assess purity, referencing standards like those listed in pharmaceutical impurity catalogs (e.g., LGC Standards) .

Q. What safety precautions are essential when handling this compound?

Safety data sheets (SDS) recommend:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • First aid : In case of skin contact, rinse immediately with water and remove contaminated clothing; for eye exposure, irrigate with water for 15 minutes .
  • Storage : Keep in a cool, dry place away from oxidizers, and avoid long-term storage due to potential degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

Contradictions in NMR or MS data may arise from tautomerism, residual solvents, or impurities. Strategies include:

  • Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).
  • High-resolution MS (HRMS) : Confirm exact mass and rule out isobaric interferences.
  • X-ray crystallography : Use programs like SHELXL for structural refinement to resolve ambiguities in stereochemistry or bonding .
  • Cross-validation : Compare data with structurally similar compounds (e.g., 1-Methyl-5-oxopyrrolidine-3-acetic acid, CAS 933759-81-0) .

Q. What experimental design considerations are critical for studying its reactivity in heterocyclic systems?

Focus on:

  • Substituent effects : The methyl group at position 2 and ester moiety influence ring strain and nucleophilic attack sites.
  • Reaction conditions : Test polar aprotic solvents (e.g., DMF, DMSO) for ring-opening reactions or acyl transfers.
  • Catalysts : Screen Lewis acids (e.g., ZnCl₂) for ester hydrolysis or transition-metal catalysts for cross-coupling reactions. Reference analogous reactions in pyrrolidinone derivatives, such as those involving piracetam analogs .

Q. How can computational methods enhance understanding of its biological or chemical behavior?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies or transition states for ring-opening mechanisms.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes with pyrrolidinone-binding pockets).
  • Solvent modeling : Use COSMO-RS to simulate solubility or stability in different solvents. Validate computational results with experimental data, such as kinetic studies or crystallographic structures .

Data Analysis and Optimization

Q. What strategies are effective for optimizing synthetic yields of this compound?

  • DoE (Design of Experiments) : Vary parameters like temperature, reagent stoichiometry, and solvent polarity.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates.
  • Byproduct analysis : Employ LC-MS to detect side products (e.g., dimerization or oxidation artifacts) and adjust conditions accordingly. Reference synthesis protocols for related oxopyrrolidine esters, such as ethyl 2-oxoacetate derivatives .

Q. How should researchers address stability issues during storage or handling?

Stability studies under accelerated conditions (e.g., 40°C/75% RH) can identify degradation pathways. Common issues include:

  • Hydrolysis : Monitor ester cleavage via pH-dependent studies.
  • Oxidation : Add antioxidants (e.g., BHT) or store under nitrogen.
  • Hygroscopicity : Use desiccants or moisture-resistant packaging. Stability data for analogs, such as piracetam, provide benchmarks for acceptable degradation limits .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-5-oxopyrrolidine-1-acetate

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